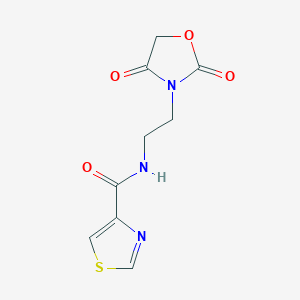

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide

Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound that contains both thiazole and oxazolidine rings. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the oxazolidine ring further enhances the compound’s potential for various applications in medicinal chemistry.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S/c13-7-3-16-9(15)12(7)2-1-10-8(14)6-4-17-5-11-6/h4-5H,1-3H2,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNXZDGWJKIARF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

Coupling of the Two Rings: The final step involves coupling the thiazole and oxazolidine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a dioxooxazolidine moiety. Its synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Achieved through cyclization involving a thioamide and an α-haloketone.

- Formation of the Oxazolidine Ring : Formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

- Coupling of the Two Rings : The final step involves coupling via amide bond formation using coupling reagents such as EDCI in the presence of a base.

Medicinal Chemistry

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is being investigated for its potential as:

-

Antibacterial Agent : The compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Candida albicans 32 µg/mL - Antifungal Activity : It has shown promising antifungal effects against pathogenic fungi, outperforming some conventional antifungal agents in specific assays.

Biological Studies

The compound is utilized in studies related to:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, contributing to its antibacterial properties.

-

Cytotoxicity and Anticancer Potential : Preliminary studies indicate that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity Data

Cell Line IC50 (µM) Reference MCF-7 (Breast Cancer) 12 µM HeLa (Cervical Cancer) 15 µM A549 (Lung Cancer) 10 µM

Industrial Applications

Beyond its medicinal applications, this compound is explored for potential uses in:

- Material Science : Development of new materials with specific properties such as corrosion inhibitors and dyes.

- Pharmaceutical Development : As a scaffold for designing new drugs targeting various diseases, particularly infections and cancers.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide can be compared with other thiazole and oxazolidine derivatives:

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring fused with a dioxooxazolidine moiety. The synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. The synthetic pathway may include:

- Formation of the dioxooxazolidine : This can be achieved through the reaction of appropriate amines with diketones.

- Coupling with thiazole : The thiazole component is introduced via nucleophilic substitution or coupling reactions.

The final product can be purified through crystallization or chromatography techniques.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A study reported that certain derivatives of thiazole compounds exhibited potent antifungal effects against pathogenic fungi.

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various thiazole derivatives, including this compound. The results indicated that this compound had a lower MIC against Candida species compared to fluconazole, a common antifungal agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 µM | |

| HeLa (Cervical Cancer) | 15 µM | |

| A549 (Lung Cancer) | 10 µM |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : It can alter the permeability of microbial membranes, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS).

Q & A

Q. What are the recommended synthetic routes for N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide?

The synthesis of thiazole-carboxamide derivatives typically involves:

- Coupling Reactions : Use carbodiimide reagents (e.g., EDCI) with HOBt as a catalyst in polar aprotic solvents (e.g., DMF) under reflux. For example, thiazole-4-carboxylic acid intermediates are coupled with amines via amidation .

- Cyclization : Oxazolidinone moieties (e.g., 2,4-dioxooxazolidine) can be introduced via cyclocondensation of chloroethyl intermediates with urea derivatives under basic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the purity and structural integrity of the compound confirmed?

- Analytical Methods :

- HPLC : Purity ≥95% (e.g., C18 column, acetonitrile/water gradient) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and stereochemistry (e.g., δ 7.8–8.2 ppm for thiazole protons) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content match theoretical values (±0.4%) .

Q. What initial biological screening assays are recommended for this compound?

- Anticancer Activity :

- Antimicrobial Activity :

- Enzyme Inhibition :

- GSK-3β Inhibition : Kinase activity assays using ATP-competitive luminescent probes .

Advanced Research Questions

Q. How can low yields in the amidation or cyclization steps be optimized?

- Reaction Optimization :

- Catalyst Screening : Replace EDCI/HOBt with HATU or DMTMM for improved coupling efficiency .

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) and enhance yield by 20–30% .

- Moisture Control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Solvent Effects : Switch from DMF to DMA or DMSO for better solubility of polar intermediates .

Q. How to resolve contradictions in biological activity data between studies?

- Assay Variability :

- Orthogonal Assays :

- Enzymatic vs. Cell-Based : Confirm kinase inhibition (e.g., GSK-3β) in both recombinant enzyme and cell lysate assays .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular Docking : Simulate binding to target proteins (e.g., GSK-3β) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Thr138) .

- SAR Studies : Modify substituents (e.g., 3,4,5-trimethoxybenzamide vs. 4-fluorophenyl) to correlate structure with cytotoxicity .

- Metabolic Profiling : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism and identify major metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.